(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine
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Overview
Description
The compound "(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine" is a complex molecule with potential biological activities, given its structural components. Research in this area focuses on the synthesis, structural determination, and analysis of similar heterocyclic and pyrrolidine derivatives, which are crucial for various applications in medicinal and organic chemistry.
Synthesis Analysis
Synthesis of pyrrolidine derivatives often involves multicomponent reactions or asymmetric 1,3-dipolar cycloadditions. For example, Nguyen and Dai (2023) demonstrated the synthesis of pyrrolidine-2,3-dione derivatives via three-component reactions, highlighting the methods that could potentially apply to the synthesis of our target compound (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is typically confirmed using NMR, HRMS, and sometimes X-ray crystallography. Sharma et al. (2013) used these techniques to elucidate the structure of a complex pyrrolidine derivative, indicating the importance of these analytical tools for understanding the molecular structure of "(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine" (Sharma et al., 2013).
Chemical Reactions and Properties
The reactivity of pyrrolidine derivatives often involves interactions with amines, aldehydes, and other functional groups. The work of Minetto et al. (2005) on the microwave-assisted Paal–Knorr reaction for synthesizing polysubstituted pyrroles could offer insights into the chemical reactions and properties of our compound of interest (Minetto et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, are crucial for their application and handling. While specific data on "(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine" is not available, related research can provide a foundational understanding of these aspects.
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other chemical entities, stability under various conditions, and potential for derivatization, is essential. The synthesis and characterization processes described by Huang et al. (2017) for polyimides derived from pyrrolidine-containing monomers could shed light on the chemical properties analysis of our compound of interest (Huang et al., 2017).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-16-7-4-6-15(11-16)17-12-23(13-19(17)22)20(24)10-9-14-5-2-3-8-18(14)21/h2-8,11,17,19H,9-10,12-13,22H2,1H3/t17-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWMGIPKIHCSF-MJGOQNOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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